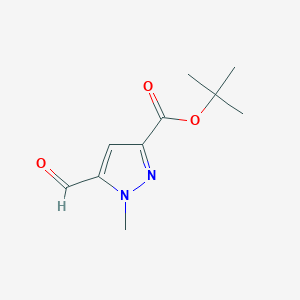

tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-formyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-5-7(6-13)12(4)11-8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNCSHUEVCIWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Multi-step Synthesis via Pyrazole Core Construction and Functionalization

Overview:

This method involves the initial synthesis of a pyrazole ring, typically through cyclization of hydrazines with β-dicarbonyl compounds, followed by selective esterification and formylation at specific positions.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Hydrazine derivatives + β-dicarbonyl compounds | Cyclization to form pyrazole core | Moderate to high yields (50-85%) |

| 2 | Esterification with tert-butyl alcohol + acid catalyst | Formation of tert-butyl ester at position 3 | High regioselectivity, yields >80% |

| 3 | Formylation using formyl donors (e.g., formyl chloride, paraformaldehyde) | Introduction of formyl group at C-5 | Regioselective, yields 60-75% |

- The process benefits from regioselective control during formylation, often achieved via directing groups or specific reaction conditions (e.g., low temperature, Lewis acids).

- The use of tert-butyl alcohol as the esterifying agent ensures the formation of the tert-butyl ester, which is stable under various reaction conditions.

- High control over regioselectivity.

- Compatibility with various substituents.

- Suitable for scale-up.

Method 2: Direct Functionalization of Pyrazole Derivatives via Nucleophilic or Electrophilic Substitution

Overview:

This approach employs the direct modification of pre-formed pyrazoles, introducing formyl and tert-butyl ester groups through electrophilic or nucleophilic reactions.

| Reaction | Reagents & Conditions | Outcome | Yield & Notes |

|---|---|---|---|

| N-alkylation | tert-Butyl chloroformate + base | Formation of tert-butyl carbamate intermediates | Yields >85% |

| Formylation | Vilsmeier reagent (POCl₃ + DMF) | Introduction of formyl group at C-5 | Moderate to high yields (50-70%) |

- The Vilsmeier-Haack reaction is commonly used for formylation at the pyrazole C-5 position.

- N-alkylation with tert-butyl chloroformate provides a convenient route to introduce the tert-butyl ester.

- Shorter synthesis routes.

- Suitable for functionalization of existing pyrazoles.

Method 3: Regioselective Cyclization Using Trichloromethyl Enones and Hydrazines

Overview:

A recent innovative approach involves the regioselective synthesis of pyrazoles from trichloromethyl enones and hydrazines, which can be adapted to produce the target compound with appropriate modifications.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Trichloromethyl enones + arylhydrazines | Regioselective cyclization to form pyrazoles | Yields up to 97% for certain regioisomers |

| 2 | Post-synthesis modifications | Introduction of formyl and tert-butyl groups via subsequent reactions | Variable yields, optimized conditions required |

- The selectivity depends on the nature of hydrazines and solvents used.

- The trichloromethyl group serves as a precursor for carboxylate functionalities through methanolysis.

- One-pot regioselective synthesis.

- High yields for specific regioisomers.

- Potential for synthesizing analogs with diverse substitutions.

Synthesis Pathway Summary Table

| Method | Starting Materials | Key Reagents | Main Reaction Type | Typical Yield Range | Advantages |

|---|---|---|---|---|---|

| Multi-step construction | Hydrazines, β-dicarbonyls, tert-butyl alcohol | Acid catalysts, formyl donors | Cyclization, esterification, formylation | 50-85% per step | High regioselectivity, scalable |

| Direct functionalization | Pre-formed pyrazoles | tert-Butyl chloroformate, POCl₃ | N-alkylation, formylation | 50-85% | Shorter routes, versatile |

| Regioselective cyclization | Trichloromethyl enones, hydrazines | Solvents, bases | Cyclization, methanolysis | Up to 97% | High regioselectivity, high yields |

Research Findings and Notes

Mechanistic Insights:

The regioselective formation of the pyrazole core is often governed by the electronic nature of substituents and reaction conditions. For example, the use of Lewis acids or specific solvents can direct formylation to the desired position.Optimization Strategies:

Fine-tuning temperature, solvent polarity, and reagent equivalents significantly improves yields and selectivity. For instance, employing reflux conditions with methanol facilitates methanolysis of intermediates to introduce the carboxylate group.Environmental and Safety Considerations: Methods avoiding highly toxic reagents, such as tribromooxyphosphorus, and favoring milder conditions are preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methyl group on the pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

Reduction: 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can lead to compounds with diverse biological activities. The compound is particularly noteworthy for its potential anti-inflammatory and anti-cancer properties, which are currently under investigation.

Synthesis of Bioactive Compounds

The compound is utilized as a precursor in the synthesis of various pyrazole derivatives, which are known for their therapeutic effects. For instance, it has been involved in the synthesis of:

- Pyrazole-based anti-inflammatory agents

- Anticancer compounds targeting specific cellular pathways

The ability to modify the tert-butyl and formyl groups enables chemists to tailor compounds for specific biological targets.

Synthetic Methodologies

Several synthetic routes have been developed for this compound, each with varying degrees of efficiency and yield. A notable method involves a one-pot two-step synthesis that efficiently produces related pyrazole derivatives.

Case Study: One-Pot Synthesis

A recent study reported an efficient one-pot synthesis using a solvent-free condensation/reduction reaction sequence. This method yielded high quantities of the desired product while minimizing environmental impact.

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| One-pot synthesis | 85 | Solvent-free |

| Traditional method | 60 | Requires solvents |

This highlights the compound's adaptability in synthetic chemistry, making it a valuable intermediate for further research.

Research into the biological activities of this compound indicates its interaction with various biological systems, suggesting potential therapeutic uses.

Interaction Studies

Interaction studies focus on understanding how this compound interacts with enzymes and receptors within biological systems. Preliminary findings suggest:

- Anti-inflammatory effects : The compound may inhibit pathways involved in inflammation.

- Anticancer properties : Initial studies indicate potential efficacy against certain cancer cell lines.

Mechanism of Action

The mechanism by which tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Formyl vs. Amino Groups: The formyl group in the target compound enhances electrophilicity, favoring reactions like Schiff base formation, whereas amino groups (e.g., in ) enable amide coupling or cyclization.

- Steric Effects : Bulky substituents like cyclobutyl or tert-butyl influence steric hindrance, affecting reaction kinetics and crystallinity.

Physicochemical and Crystallographic Properties

- Solubility: The formyl group in the target compound may reduce solubility in apolar solvents compared to methyl or amino-substituted analogs .

- Hydrogen Bonding : Formyl and ester groups can participate in hydrogen bonding, influencing crystal packing. For instance, Etter’s graph-set analysis suggests that such interactions dictate supramolecular assembly in related compounds.

Biological Activity

Tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which is recognized for its diverse biological activities. This compound features a tert-butyl group, a formyl group, and a methyl group attached to the pyrazole ring, giving it unique chemical properties that may contribute to its potential therapeutic applications. Recent studies have begun to explore its biological activity, particularly in anti-inflammatory and anti-cancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₃, with a molecular weight of 210.23 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through cycloaddition reactions involving hydrazine derivatives.

- Introduction of the Formyl Group : The Vilsmeier-Haack reaction is commonly used for this purpose.

- Esterification : The tert-butyl ester is formed by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Anti-Cancer Properties

Preliminary investigations suggest that this compound may exhibit anti-cancer activity . Compounds within the pyrazole class have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, studies indicated that pyrazole derivatives could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

In vitro assays demonstrated that compounds similar to this compound could disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-Inflammatory Effects

Research also points toward potential anti-inflammatory properties . Pyrazole derivatives often interact with enzymes involved in inflammatory pathways, suggesting that this compound might modulate inflammatory responses through such interactions.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or inflammation.

- Receptor Modulation : It could also interact with various receptors, altering signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of pyrazole derivatives in medicinal chemistry:

- Cell Cycle Analysis : Research has shown that certain pyrazole compounds can induce significant morphological changes in cancer cells and enhance caspase activity, indicating their role as apoptosis inducers .

- Microtubule Destabilization : Compounds similar to this compound have been identified as microtubule-destabilizing agents, which is crucial for their anti-cancer activity .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl ester, formyl group | Potential anti-cancer and anti-inflammatory |

| Tert-butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate | Chlorosulfonyl group | Focus on sulfonamide chemistry |

| Methyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate | Methyl instead of oxan | Variation affects reactivity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis involves multi-step procedures:

- Step 1 : Pyrazole ring formation via condensation of hydrazine derivatives with diketones or β-keto esters.

- Step 2 : Formylation at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF).

- Step 3 : tert-Butyl ester protection via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH).

- Optimization : Control reaction temperature (e.g., room temperature for Boc protection ), stoichiometric ratios (e.g., 1.1 equivalents of Boc₂O), and purification via recrystallization or silica gel chromatography. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic methods are critical for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR :

- tert-Butyl group: δ ~1.4 ppm (9H, singlet for (CH₃)₃C).

- Formyl proton: δ ~9.8–10.0 ppm (1H, singlet).

- Pyrazole protons: δ ~6.5–7.5 ppm (ring protons, coupling patterns confirm substitution).

- IR : Ester carbonyl (C=O) at ~1740 cm⁻¹; formyl (C=O) at ~1700 cm⁻¹.

- HRMS : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₁H₁₅N₂O₃), with fragmentation confirming the tert-butyl and formyl groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Hazards : Analogous pyrazole-carboxylates exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Precautions :

- Use PPE (nitrile gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store at 2–8°C in airtight containers with desiccants.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Key Variables :

- Purity of starting materials : Hydrazine derivatives must be anhydrous to prevent side reactions.

- Reaction time : Extended stirring (e.g., 24 hours for Boc protection) improves conversion .

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate formylation but require strict temperature control.

- Troubleshooting : Use Design of Experiments (DoE) to test interactions between variables. For example, a central composite design can optimize temperature (20–40°C) and Boc₂O equivalents (1.0–1.2) .

Q. What strategies are effective in mitigating decomposition or instability of this compound during storage?

- Methodological Answer :

- Storage Conditions :

- Temperature : -20°C under nitrogen/argon to prevent ester hydrolysis.

- Moisture Control : Use molecular sieves (3Å) in storage vials.

- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., free carboxylic acid) appear as new peaks at ~3–5 minutes .

Q. What methodological approaches are employed to evaluate the biological activity of this compound in drug discovery research?

- Methodological Answer :

- In Vitro Screening :

- Antiproliferative Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay).

- SAR Studies : Modify the formyl group to amides or hydrazones; compare activity trends. For example, replacing the formyl with a methyl group reduced potency in similar pyrazole derivatives .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.